molecular formula C25H23N3O4S2 B11324030 {4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11324030
M. Wt: 493.6 g/mol
InChI Key: URCBXZLKAILNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a methylphenyl group, an oxazole ring, a thiophene ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

    Pharmaceutical Development: The compound may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzenesulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE lies in its combination of multiple functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C25H23N3O4S2/c1-18-9-11-19(12-10-18)22-26-23(34(30,31)20-6-3-2-4-7-20)25(32-22)28-15-13-27(14-16-28)24(29)21-8-5-17-33-21/h2-12,17H,13-16H2,1H3

InChI Key

URCBXZLKAILNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.